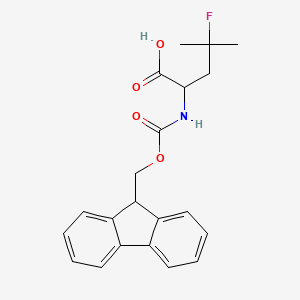![molecular formula C12H14Cl2N4 B13632831 2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride CAS No. 2731010-61-8](/img/structure/B13632831.png)
2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
The synthesis of 2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride involves several steps. . The reaction conditions typically involve the use of polar solvents such as N,N-dimethylformamide and the presence of a base like potassium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antitumor, and anti-inflammatory agent . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other imidazole derivatives, 2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride stands out due to its unique structure and broad range of applications. Similar compounds include 2-(1H-Imidazol-1-yl)ethanol and 2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts, which also exhibit significant biological activities . the specific properties and applications of this compound make it a distinct and valuable compound in scientific research .
Properties
CAS No. |
2731010-61-8 |
|---|---|
Molecular Formula |
C12H14Cl2N4 |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
2-(3H-imidazo[4,5-g]isoquinolin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C12H12N4.2ClH/c13-3-1-12-15-10-5-8-2-4-14-7-9(8)6-11(10)16-12;;/h2,4-7H,1,3,13H2,(H,15,16);2*1H |
InChI Key |
NZXSMVJLYOPIES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC3=C(C=C21)N=C(N3)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



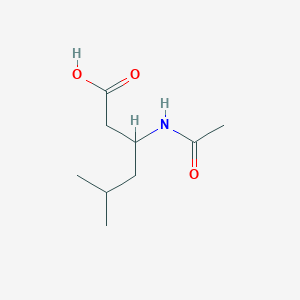
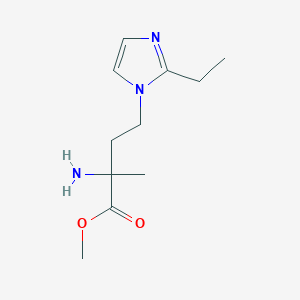
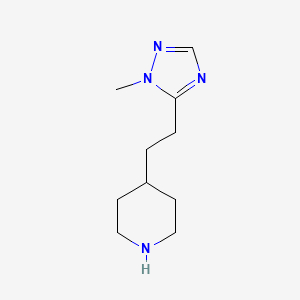
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
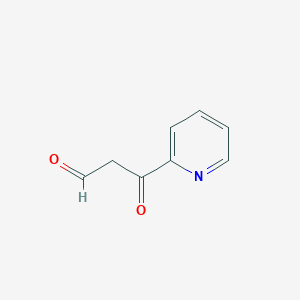


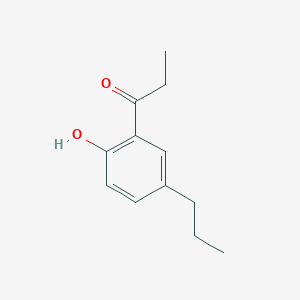
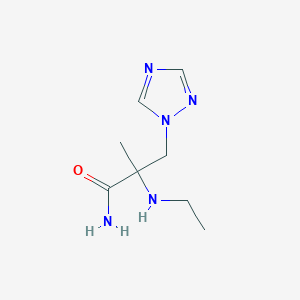
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
